molecular formula C5H3BrF3NOS B1380238 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole CAS No. 1508037-30-6

4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole

Cat. No. B1380238
M. Wt: 262.05 g/mol
InChI Key: IVZARVONFQIONR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms in the compound. The InChI code for a similar compound, 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, is 1S/C7H5BrF3NO/c8-5-1-2-12-6(3-5)13-4-7(9,10)11/h1-3H,4H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and more. For a similar compound, 1-Bromo-2-(trifluoromethoxy)benzene, the boiling point is 158-160°C, and the density is 1.62 g/mL at 25°C .

Scientific Research Applications

1. Synthesis and Applications in Drug Discovery

4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole is synthesized using a protocol that involves the preparation of 1,3-dibromo-1,1-difluoro-2-propanone. This compound serves as a new synthon, allowing for the chemoselective preparation of thiazoles, which are significant in drug discovery programs. The method offers a way to introduce a bromodifluoromethyl group at the C4 of the thiazole, making it a useful candidate for further transformations such as Br/F exchange, which is beneficial in radiopharmaceutics. The approach's application in preparing a precursor of biologically relevant compounds, such as DF2755Y, is also noteworthy (Colella et al., 2018).

2. Application in Azo Dye Synthesis

The compound exhibits utility in synthesizing trifluoromethylthiazoles, which further react with various compounds to form 4-trifluoromethylthiazoles. Notably, these compounds are applied in azo dye synthesis, and the absorption maxima of the resulting azo dyes are subject to investigation, suggesting applications in dye and pigment industry (Tanaka et al., 1991).

3. Role in Organic Ionic Liquids (OILs)

Thiazole-based compounds, including 4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole, are used to produce organic ionic liquids (OILs). These OILs show promise in promoting reactions like the benzoin condensation of benzaldehyde when treated with triethylamine, indicating their significance in catalytic and synthetic organic chemistry (Davis & Forrester, 1999).

4. Contribution to the Synthesis of Aromatic Heterocyclic Fluorescent Compounds

The compound is involved in the synthesis of thiazole-based aromatic heterocyclic fluorescent compounds. These compounds, characterized by various electron-donating and electron-withdrawing groups, show significant promise in applications due to their adjustable electronic properties and high fluorescence quantum yields, which are crucial in fields like materials science and bioimaging (Tao et al., 2013).

5. Applications in Organic Synthesis and Material Science

The compound's derivatives are used in the synthesis of various scaffolds, including isoxazoles, triazoles, and propargylamine derivatives, showcasing its versatility in organic synthesis. These scaffolds are structurally diverse and hold biological significance, indicating potential applications in pharmaceuticals and material science (Dalmal et al., 2014).

6. Anti-Corrosion Properties in Materials

Certain derivatives containing the thiazole moiety have been synthesized and evaluated for their anti-corrosion activity. This indicates potential industrial applications, particularly in protecting materials from corrosion, which is a critical aspect in the longevity and durability of various structures and machinery (Rehan et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, 4-Bromo-2-(2,2,2-trifluoroethoxy)aniline, indicates that it is harmful if swallowed and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment .

properties

IUPAC Name

4-bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3NOS/c6-3-1-12-4(10-3)11-2-5(7,8)9/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZARVONFQIONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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